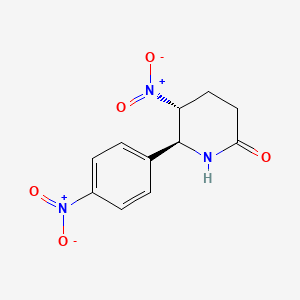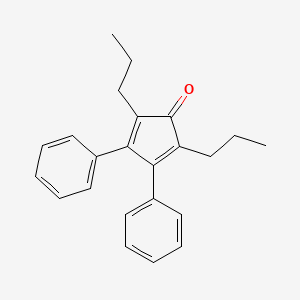
2,4-Cyclopentadien-1-one, 3,4-diphenyl-2,5-dipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Cyclopentadien-1-one, 3,4-diphenyl-2,5-dipropyl- is an organic compound belonging to the cyclopentadienone family. This compound is characterized by its unique structure, which includes a cyclopentadienone core substituted with phenyl and propyl groups. It is a valuable building block in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cyclopentadien-1-one, 3,4-diphenyl-2,5-dipropyl- typically involves the condensation of aromatic α-diketones with acetone derivatives. One common method is the double aldol condensation of benzil and dibenzyl ketone in the presence of a basic catalyst . The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Cyclopentadien-1-one, 3,4-diphenyl-2,5-dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield cyclopentadiene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or propyl substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, cyclopentadiene derivatives, and substituted phenyl or propyl compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,4-Cyclopentadien-1-one, 3,4-diphenyl-2,5-dipropyl- has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Cyclopentadien-1-one, 3,4-diphenyl-2,5-dipropyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the specific pathway involved. The cyclopentadienone core plays a crucial role in its reactivity, allowing it to participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylcyclopentadienone: Another cyclopentadienone derivative with four phenyl groups.
2,5-Dimethyl-3,4-diphenylcyclopentadienone: A similar compound with methyl and phenyl substituents.
Cyclopentadienone: The parent compound with no substituents.
Uniqueness
2,4-Cyclopentadien-1-one, 3,4-diphenyl-2,5-dipropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both phenyl and propyl groups enhances its versatility in synthetic applications and its potential as a research tool .
Propriétés
Numéro CAS |
61202-93-5 |
|---|---|
Formule moléculaire |
C23H24O |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
3,4-diphenyl-2,5-dipropylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C23H24O/c1-3-11-19-21(17-13-7-5-8-14-17)22(18-15-9-6-10-16-18)20(12-4-2)23(19)24/h5-10,13-16H,3-4,11-12H2,1-2H3 |
Clé InChI |
MGUOUVMLNBFFIS-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C(=C(C1=O)CCC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


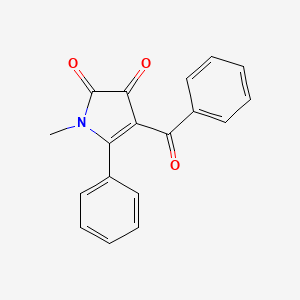
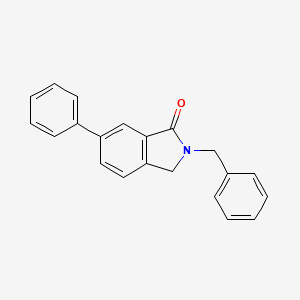
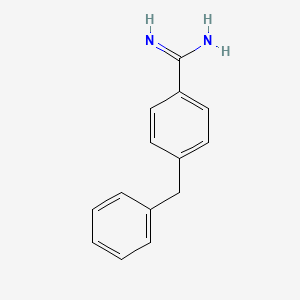
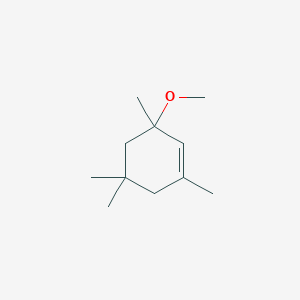
![N-tert-Butyl-N'-[5-methyl-2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14586102.png)
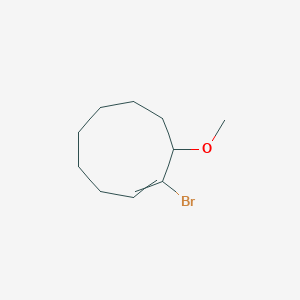

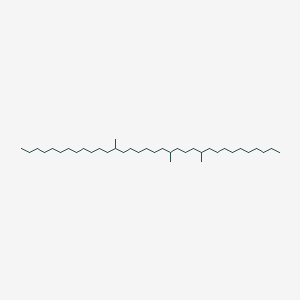
![4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol](/img/structure/B14586130.png)
![3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14586134.png)


![(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14586150.png)
